1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.304 . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- can be achieved through various synthetic routes. One common method involves the esterification of 1,2-Pyrrolidinedicarboxylic acid with 2-ethenyl alcohol and 1-(phenylmethyl) alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial production methods for this compound may involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. These reactors can operate at elevated temperatures and pressures, facilitating the esterification process and reducing reaction times .
Chemical Reactions Analysis
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis in the presence of esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis results in the formation of the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- can be compared with other similar compounds, such as:
1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl)1-(phenylmethyl) ester, (S)-: This compound has a similar structure but differs in the substitution pattern on the pyrrolidine ring.
1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester: This compound has different alkyl groups attached to the ester functional group, resulting in different chemical properties and reactivity.
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 2-ethenyl 1-(phenylmethyl) ester, (S)- lies in its specific substitution pattern and the presence of the ethenyl and phenylmethyl groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
64187-32-2 |
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Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-2-ethenyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c1-2-15(13(17)18)9-6-10-16(15)14(19)20-11-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,17,18)/t15-/m1/s1 |
InChI Key |
BPQBPQRMYRYICN-OAHLLOKOSA-N |
Isomeric SMILES |
C=C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C=CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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